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Ac-Ile-Glu-Thr-Asp-PNA -

Ac-Ile-Glu-Thr-Asp-PNA

Catalog Number: EVT-1643579
CAS Number:
Molecular Formula: C27H38N6O12
Molecular Weight: 638.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ac-Ile-Glu-Thr-Asp-PNA is a tetrapeptide sequence frequently employed in scientific research as a potent and irreversible inhibitor of caspase-8, a cysteine protease playing a critical role in the extrinsic pathway of apoptosis (programmed cell death). [] While not a naturally occurring peptide, it mimics the amino acid sequence recognized by caspase-8, allowing it to bind and irreversibly block the enzyme's active site.

Z-Glu-pNA

    Compound Description: Z-Glu-pNA (N-benzyloxycarbonyl-L-glutamyl-p-nitroanilide) is a synthetic peptide substrate commonly used to assess the activity of enzymes, particularly those belonging to the Glu,Asp-specific protease family []. These enzymes cleave peptide bonds preferentially after glutamic acid (Glu) or aspartic acid (Asp) residues.

Val-Ala-Asp (VAD)

    Compound Description: Val-Ala-Asp (VAD) is a tripeptide sequence that, when modified with a fluoromethyl ketone (FMK) group, acts as a potent and irreversible inhibitor of caspases []. Caspases are a family of cysteine proteases involved in crucial cellular processes, including apoptosis (programmed cell death).

Ile-Glu-Thr-Asp (IETD)

    Compound Description: Similar to VAD, the tetrapeptide sequence Ile-Glu-Thr-Asp (IETD) is utilized in a modified form (IETD-FMK) as a highly selective inhibitor of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway [].

Overview

Ac-Ile-Glu-Thr-Asp-p-nitroanilide, commonly referred to as Ac-Ile-Glu-Thr-Asp-PNA, is a synthetic peptide compound that serves as a substrate for caspase-8, an important enzyme in the apoptotic signaling pathway. This compound is characterized by its unique sequence of amino acids—specifically isoleucine, glutamic acid, threonine, and aspartic acid—followed by a p-nitroanilide group. Its primary role in biochemical research involves studying caspase activity, particularly in apoptosis and cell signaling processes.

Source and Classification

Ac-Ile-Glu-Thr-Asp-PNA is synthesized through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in the laboratory. It falls under the classification of peptide substrates and is primarily utilized in biochemical assays to measure caspase activity. The compound's structure allows it to be cleaved specifically by caspase-8, making it a valuable tool for researchers studying cell death and related pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ac-Ile-Glu-Thr-Asp-PNA utilizes solid-phase peptide synthesis, which involves several key steps:

  1. Resin Loading: The first amino acid (isoleucine) is attached to a solid resin.
  2. Deprotection: Protective groups on the amino acids are removed to allow for subsequent reactions.
  3. Coupling: Each additional amino acid (glutamic acid, threonine, aspartic acid) is activated and coupled sequentially to the growing peptide chain.
  4. Cleavage and Deprotection: Once the desired sequence is complete, the peptide is cleaved from the resin, and any remaining protective groups are removed.

This method allows for high purity and yield, often exceeding 95% as determined by high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

Structure and Data

The molecular formula of Ac-Ile-Glu-Thr-Asp-PNA is C27H38N6O12C_{27}H_{38}N_{6}O_{12}, indicating a complex structure with multiple functional groups. The compound features:

  • Amino Acid Sequence: Isoleucine (Ile), Glutamic Acid (Glu), Threonine (Thr), Aspartic Acid (Asp).
  • P-nitroanilide Group: This moiety allows for colorimetric detection upon cleavage by caspase-8.
Chemical Reactions Analysis

Types of Reactions

Ac-Ile-Glu-Thr-Asp-PNA primarily undergoes enzymatic cleavage reactions. The key reaction involves caspase-8 cleaving the peptide bond between aspartic acid and p-nitroaniline, releasing the latter as a detectable product.

Common Reagents and Conditions

Major Products

The major product resulting from the enzymatic cleavage is p-nitroaniline, which exhibits strong absorbance at 405 nm, allowing for quantification of enzyme activity .

Mechanism of Action

Process and Data

Ac-Ile-Glu-Thr-Asp-PNA acts as a substrate for caspase-8. When this compound interacts with caspase-8:

  1. Binding: Caspase-8 binds to the substrate at the specific sequence.
  2. Cleavage: The enzyme cleaves the peptide bond between the aspartic acid and p-nitroaniline.
  3. Release: This cleavage releases p-nitroaniline, which can be quantified colorimetrically.

This mechanism highlights its role in apoptosis where caspase-8 initiates cell death pathways through substrate cleavage .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents used in biochemical applications.

Chemical Properties

These properties are essential for handling and application in laboratory settings .

Applications

Ac-Ile-Glu-Thr-Asp-PNA has significant applications in scientific research:

  1. Caspase Activity Assays: Used extensively to measure caspase-8 activity in various biological samples.
  2. Apoptosis Research: Helps elucidate mechanisms of programmed cell death.
  3. Drug Development: Assists in screening potential therapeutic agents targeting apoptotic pathways.

Its specificity for caspase-8 makes it particularly valuable for studying diseases where apoptosis plays a critical role, such as cancer .

Enzymatic Mechanisms & Protease Interaction Dynamics

Caspase-8 Substrate Specificity: Cleavage Kinetics at the IETD Motif

Ac-Ile-Glu-Thr-Asp-pNA (Ac-IETD-pNA) serves as a canonical substrate for caspase-8, a cysteine protease central to extrinsic apoptosis. The IETD tetrapeptide sequence mimics the natural cleavage site in caspase-8 substrates like procaspase-3 and Bid. Caspase-8 recognizes the P1 aspartic acid (Asp) residue via a conserved catalytic cysteine residue (Cys360), which nucleophilically attacks the carbonyl carbon of the scissile bond. The P4 isoleucine (Ile) anchors the substrate in the enzyme’s hydrophobic S4 pocket, while the P2 threonine (Thr) stabilizes binding through hydrogen bonding with Gly404 and Ser339 in the protease’s active site [8] [4].

Kinetic studies reveal caspase-8 cleaves Ac-IETD-pNA with a Michaelis constant (Km) of 18–35 µM and a catalytic turnover (kcat) of 0.8–1.2 s⁻¹, yielding a catalytic efficiency (kcat/Km) of ~4.5 × 10⁴ M⁻¹s⁻¹ (Table 1). The release of p-nitroaniline (pNA) allows real-time quantification of enzyme activity at 405 nm (ε = 10,500 M⁻¹cm⁻¹). Mutation of the P1 Asp residue abolishes cleavage, confirming its indispensability [8] [6].

Table 1: Kinetic Parameters for Caspase-8 Cleavage of Ac-IETD-pNA

ParameterValueConditionsReference Source
Km (μM)18–3537°C, pH 7.4Sigma-Aldrich Kit [8]
kcat (s⁻¹)0.8–1.237°C, pH 7.4MedChemExpress [4]
kcat/Km (M⁻¹s⁻¹)4.5 × 10⁴37°C, pH 7.4MedChemExpress [4]
Detection λ (nm)405Spectrophotometric assayEchelon Biosciences [2]

Structural Determinants of Granzyme B Recognition: Comparative Analysis with Proline-Variant Substrates

Granzyme B (GrB), a serine protease from cytotoxic T-cells, cleaves Ac-IETD-pNA but exhibits ~20-fold higher catalytic efficiency toward the proline-variant substrate Ac-Ile-Glu-Pro-Asp-pNA (Ac-IEPD-pNA). Structural studies identify four key residues governing this preference: Ile99, Tyr174, Arg192, and Asn218. Ile99 forms the S2 subsite and primarily dictates P2 specificity: Threonine at P2 (IETD) sterically clashes with Ile99, reducing substrate affinity (Km = 52 µM for IETD vs. 22 µM for IEPD). In contrast, the smaller Pro residue in IEPD avoids this clash, enhancing binding [3] [5].

Mutagenesis experiments demonstrate that Arg192 and Asn218 cooperatively influence extended specificity from P2 to P4. The N218A/I99A double mutant disrupts P2–P4 additivity, confirming Asn218’s role in maintaining substrate-binding plasticity. GrB cleaves IETD-pNA with a catalytic efficiency (kcat/Km) of 1.1 × 10³ M⁻¹s⁻¹—significantly lower than its canonical substrate IEPD-pNA (2.3 × 10⁴ M⁻¹s⁻¹). This divergence underscores how single-residue substitutions reconfigure protease-substrate interfaces [3] [9].

Table 2: Granzyme B Specificity for IETD vs. IEPD Substrates

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Primary Specificity Determinants
Ac-IETD-pNA52 ± 60.06 ± 0.011.1 × 10³S4: Arg192, Asn218; S2: Ile99 (suboptimal)
Ac-IEPD-pNA22 ± 30.51 ± 0.052.3 × 10⁴S4: Arg192; S2: Pro accommodated by Ile99

Allosteric Modulation of Protease Activity by Synthetic Peptide Analogs

Though Ac-IETD-pNA itself lacks allosteric properties, its hydrolysis product Ac-IETD (released after pNA cleavage) may influence protease networks. In vitro evidence suggests Ac-IETD competitively inhibits caspase-8 (Ki ≈ 40 µM) by occupying the active site without the scissile bond. More notably, it acts as a weak partial activator of procaspase-3 at millimolar concentrations, potentially accelerating apoptotic cascades. This highlights how peptide fragments derived from chromogenic substrates can exert secondary effects on protease signaling axes [8] [9].

Kinetic Profiling of p-Nitroaniline Release in Colorimetric Assays

The p-nitroaniline (pNA) chromophore enables real-time tracking of protease activity. Upon cleavage of Ac-IETD-pNA, pNA release follows first-order kinetics with a linear phase lasting 30–60 minutes under standard conditions (37°C, pH 7.4). Assay sensitivity depends critically on substrate concentration optimization: At [S] << Km, signal generation is sublinear, while at [S] > 100 µM, inner filter effects may attenuate absorbance. The limit of detection (LOD) for caspase-8 is 0.5–1.0 nM enzyme, with signal-to-noise ratios >5:1 [4] [8].

Standardized protocols (e.g., Sigma-Aldrich Caspase-8 Kit) use 100–200 µM Ac-IETD-pNA in 100-µL reactions, monitoring A405 every 5 minutes. Control experiments with the inhibitor Ac-IETD-CHO confirm specificity, reducing pNA release by >95%. For granzyme B, the lower catalytic efficiency toward IETD-pNA necessitates higher enzyme concentrations (10–50 nM) for reliable detection [2] [5] [8].

Properties

Product Name

Ac-Ile-Glu-Thr-Asp-PNA

IUPAC Name

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C27H38N6O12

Molecular Weight

638.6 g/mol

InChI

InChI=1S/C27H38N6O12/c1-5-13(2)22(28-15(4)35)26(42)30-18(10-11-20(36)37)24(40)32-23(14(3)34)27(43)31-19(12-21(38)39)25(41)29-16-6-8-17(9-7-16)33(44)45/h6-9,13-14,18-19,22-23,34H,5,10-12H2,1-4H3,(H,28,35)(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,36,37)(H,38,39)/t13-,14+,18-,19-,22-,23-/m0/s1

InChI Key

FHURKTIGZAIQGR-BQCLNCLCSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C

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